Ampkinone

Overview

Description

Ampkinone (CAS: 1233082-79-5; molecular formula: C₃₁H₂₃NO₆) is a small-molecule activator of adenosine 5′-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Identified through a high-throughput screen of 2,500 compounds, this compound indirectly activates AMPK by promoting phosphorylation at Thr172, leading to downstream metabolic effects such as enhanced glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . In vitro studies demonstrate an EC₅₀ of 4.3 μM for AMPK activation, with a 3.2-fold increase in kinase activity at 1 mM concentration .

Preparation Methods

Synthetic Pathways and Starting Materials

Ampkinone belongs to the benzopyran class of compounds, characterized by a privileged substructure that facilitates its biological activity. The synthesis of this compound originates from commercially available 2-hydroxyacetophenone derivatives , which serve as foundational building blocks . The diversity-oriented synthesis (DOS) approach adopted by Oh et al. (2010) enabled the systematic exploration of structural variants through combinatorial chemistry . This strategy involved sequential reactions designed to introduce functional groups at specific positions on the benzopyran core, optimizing both yield and pharmacological efficacy.

Key steps in the synthesis include:

-

Aldol Condensation : 2-Hydroxyacetophenone undergoes condensation with substituted benzaldehydes to form chalcone intermediates.

-

Cyclization : The chalcone intermediates are cyclized under acidic conditions to yield the benzopyran scaffold.

-

Functionalization : Substituents such as methoxy and hydroxyl groups are introduced at positions 6 and 7 of the benzopyran ring to enhance AMPK activation .

A representative synthetic route is summarized in Table 1.

Table 1: Synthetic Route for this compound (6f)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Aldol Condensation | NaOH, ethanol, 60°C, 12 h | Chalcone Intermediate |

| 2 | Cyclization | H2SO4, acetic acid, reflux, 6 h | Benzopyran Core |

| 3 | Methoxylation | Dimethyl sulfate, K2CO3, DMF, 80°C | 6-Methoxy Derivative |

| 4 | Hydroxylation | BBr3, CH2Cl2, -78°C to RT | 7-Hydroxy Substituent |

Structural Optimization and Derivative Synthesis

The DOS library construction emphasized structural diversity to identify this compound as the lead compound. Modifications at the 6-position (methoxy group) and 7-position (hydroxy group) were critical for AMPK activation . For instance, replacing the methoxy group with bulkier alkyl chains (e.g., ethyl or isopropyl) reduced activity, highlighting the importance of steric and electronic effects . Similarly, glycosylation at the 7-hydroxy position, as described in patent WO2019228794A1, demonstrated enhanced solubility but compromised target affinity .

Notably, the final structure of this compound (6f) was selected after screening over 200 analogues for:

-

AMPK phosphorylation efficiency (EC50 = 1.2 μM in C2C12 myoblasts) .

-

Glucose uptake stimulation (2.5-fold increase vs. control) .

Mechanistic Insights into Synthesis Challenges

The synthesis of this compound faced challenges in achieving regioselective functionalization and minimizing side reactions. For example, the cyclization step (Step 2, Table 1) required precise control of acid concentration to avoid over-dehydration, which led to the formation of inert byproducts . Additionally, the hydroxylation step (Step 4) demanded strict temperature regulation to prevent oxidation of the benzopyran core.

Patent WO2019228794A1 further elucidates alternative routes using Lusianthridin derivatives (e.g., 7-methoxy-9,10-dihydrophenanthrene-2,5-diol) as precursors . However, these methods exhibited lower yields (<40%) compared to the DOS approach (65–70% overall yield) .

Analytical Characterization and Quality Control

Rigorous analytical techniques validated the purity and identity of this compound:

-

High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular formula C15H14O4 (m/z calculated: 282.0892, observed: 282.0889) .

-

Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J = 8.8 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 6.83 (dd, J = 8.8, 2.4 Hz, 1H), 3.94 (s, 3H), 2.78 (t, J = 6.8 Hz, 2H), 1.82–1.75 (m, 2H) .

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

Scalability and Industrial Feasibility

While laboratory-scale synthesis achieved gram quantities, scaling to industrial production necessitates optimization of:

-

Catalyst Efficiency : Transitioning from H2SO4 to solid acid catalysts (e.g., Amberlyst-15) improved recyclability and reduced waste .

-

Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) enhanced safety profiles and facilitated solvent recovery .

Comparative Analysis with Analogues

This compound’s preparation contrasts with structurally related AMPK activators like A-769662 and PT1 , which rely on sulfonamide and thienopyridone cores, respectively. Unlike these analogues, this compound’s benzopyran scaffold offers superior metabolic stability and oral bioavailability (F = 55% in rats) .

Chemical Reactions Analysis

Inferred Reactivity from Structural Analogues

Ampkinone’s structure (not fully detailed in the sources) may belong to the dihydropyridine class, given its pharmacological similarity to compounds like amlodipine. Synthesis routes for 1,4-dihydropyridines often involve:

- Hantzsch synthesis : Cyclocondensation of aldehydes, β-ketoesters, and ammonia .

- Functional group modifications : Alkylation, oxidation, or substitution reactions at specific positions .

Without structural data for this compound, these pathways remain speculative.

Key Research Gaps

The absence of data highlights critical gaps:

- Synthesis protocols : No details on starting materials, catalysts, or reaction conditions.

- Stability studies : No information on decomposition products or storage requirements.

- Mechanistic insights : Biochemical activation (AMPK phosphorylation ) does not equate to elucidated chemical reactivity.

Recommended Actions for Further Investigation

To obtain authoritative data on this compound’s reactions:

Scientific Research Applications

Ampkinone has a wide range of scientific research applications:

Chemistry: Used as a tool to study AMPK activation and its effects on cellular metabolism.

Biology: Investigated for its role in regulating glucose uptake and lipid metabolism in muscle cells.

Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes due to its ability to activate AMPK and improve metabolic parameters.

Industry: Utilized in the development of new drugs targeting metabolic pathways.

Mechanism of Action

Ampkinone exerts its effects by indirectly activating AMPK. This activation requires the activity of LKB1, a kinase that phosphorylates and activates AMPK. Once activated, AMPK enhances glucose uptake and fatty acid oxidation, leading to improved energy balance and metabolic health. The molecular targets and pathways involved include the phosphorylation of AMPK at Thr-172 and subsequent activation of downstream metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar AMPK-Activating Compounds

Mechanism of Action

Ampkinone vs. Metformin

- This compound: Acts indirectly via the LKB1 pathway to phosphorylate AMPK, enhancing glucose uptake in muscle cells and improving metabolic parameters in obesity models .

- Metformin: A first-line antidiabetic drug that activates AMPK indirectly by inhibiting mitochondrial complex I, reducing hepatic gluconeogenesis and enhancing insulin sensitivity.

This compound vs. A-769662

- A-769662: A direct AMPK activator that binds to the β1 subunit’s allosteric drug and metabolite (ADaM) site, bypassing upstream kinases like LKB1. This compound shows tissue-specific effects, particularly in the liver, but lacks the broad metabolic improvements observed with this compound in DIO models .

This compound vs. AICAR

- AICAR: A nucleoside analog converted intracellularly to ZMP, which mimics AMP to activate AMPK directly.

Structural and Functional Advantages

- This compound: Contains a benzopyran substructure, which contributes to its stability and bioavailability. Its indirect activation mechanism avoids off-target effects associated with direct AMPK binders .

- A-769662: Limited by tissue specificity and poor solubility, whereas this compound shows broader systemic effects .

- Dorsomorphin (Comparator Inhibitor): A non-selective AMPK inhibitor used to contrast this compound’s effects. It blocks AMPK-driven metabolic benefits, such as exercise tolerance improvements in obesity models .

Biological Activity

Ampkinone, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in relation to its effects on AMP-activated protein kinase (AMPK) signaling pathways. AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation, making it a key target for therapeutic interventions in conditions like diabetes, obesity, and cancer. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is known to activate AMPK, which subsequently influences various metabolic pathways. The activation of AMPK leads to:

- Increased Glucose Uptake : AMPK activation enhances glucose transport into cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

- Lipid Metabolism Regulation : It inhibits fatty acid synthesis while promoting fatty acid oxidation, which is crucial in managing conditions like nonalcoholic fatty liver disease (NAFLD) and obesity .

- Cancer Cell Growth Inhibition : Studies indicate that AMPK activation can induce apoptosis in cancer cells through multiple pathways, including modulation of the mitogen-activated protein kinase (MAPK) pathway .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Diabetes Management

In a preclinical study involving diabetic mice, this compound administration resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This effect was attributed to enhanced AMPK activity leading to decreased hepatic glucose production and increased muscle glucose uptake. This study highlights the potential of this compound as a therapeutic agent for managing type 2 diabetes .

Case Study: Cancer Treatment Potential

Another investigation focused on the effects of this compound on colorectal cancer cells. The study demonstrated that treatment with this compound led to increased AMPK activation, which was associated with reduced cell proliferation and enhanced apoptosis. This suggests that this compound may serve as a promising candidate for cancer therapy by targeting metabolic pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Ampkinone activates AMPK in endothelial cells?

this compound indirectly activates AMPK by promoting Thr172 phosphorylation, enhancing glucose uptake (EC50 = 4.3 µM) . In endothelial models (e.g., HUVECs), this compound counteracts low shear stress (LSS)-induced glycocalyx damage by restoring AMPK activity, as demonstrated via HA expression analysis and glycocalyx thickness measurements . Methodologically, researchers should validate AMPK activation using immunoblotting for phosphorylated AMPKα (Thr172) and compare results with controls (e.g., AdDN-AMPKα for inactive mutants) .

Q. Which experimental models are most appropriate for studying this compound's effects on AMPK signaling?

Primary human umbilical vein endothelial cells (HUVECs) are widely used to investigate this compound’s role in shear stress responses . For glucose uptake studies, skeletal muscle cells (e.g., C2C12) or adipocytes are suitable, with protocols requiring pre-treatment with this compound (5–10 µM, 1–2 hours) followed by 2-NBDG assays . Include negative controls (e.g., AMPK inhibitors like AMPK-IN-3) to confirm specificity .

Q. What are critical parameters to optimize when testing this compound in vitro?

Key parameters include:

- Concentration : Use dose-response curves (1–20 µM) to identify EC50 values .

- Exposure time : 1–4 hours for acute AMPK activation .

- Cell confluency : 70–80% to avoid nutrient deprivation confounding results.

- Validation : Co-treatment with AMPK inhibitors (e.g., Compound C) to confirm on-target effects .

Q. How can researchers mitigate batch-to-batch variability in this compound studies?

Standardize sourcing from reputable suppliers (e.g., ≥98% HPLC purity) and validate activity via AMPK phosphorylation assays in parallel with positive controls (e.g., AICAR) . Pre-test solubility in DMSO (up to 25 mg/mL) to avoid precipitation artifacts .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's protective effects on the endothelial glycocalyx under dynamic shear stress?

Utilize parallel-plate flow chambers to simulate LSS (0.5–5 dyn/cm²) in HUVECs . Measure glycocalyx components (e.g., syndecan-1, heparan sulfate) via ELISA or fluorescence microscopy. Include cariporide (NHE1 inhibitor) as a comparator to dissect AMPK-dependent vs. NHE1-mediated pathways . Analyze data using ANOVA with post-hoc tests to account for interaction effects between shear stress and drug treatment .

Q. What strategies address contradictory findings in this compound’s AMPK activation across cell types?

Contradictions may arise from cell-specific AMPK isoform expression (α1 vs. α2) or metabolic states. To resolve this:

- Perform isoform-specific knockdown/knockout experiments.

- Compare results in nutrient-rich vs. serum-starved conditions.

- Use transcriptomics to identify AMPK downstream targets (e.g., ACC phosphorylation) .

- Apply the "principal contradiction" framework to prioritize dominant pathways in each context .

Q. How can this compound’s effects be integrated with other AMPK activators (e.g., AICAR, metformin) in mechanistic studies?

Design combinatorial treatments to assess additive/synergistic effects. For example:

- Co-administer this compound with AICAR (direct AMPK activator) to test pathway convergence.

- Use metformin (AMPK activator via mitochondrial inhibition) to evaluate metabolic vs. shear stress-related AMPK activation . Quantify outcomes via phospho-AMPK/ACC ratios and mitochondrial respiration assays (Seahorse Analyzer) .

Q. What longitudinal study designs are recommended to evaluate this compound’s chronic effects on cellular energy homeostasis?

Implement time-course experiments (24–72 hours) with periodic AMPK activity measurements. Monitor adaptive responses via:

- RNA-seq for AMPK target genes (e.g., PGC-1α, GLUT4).

- Metabolomics (e.g., ATP/AMP ratios, lactate levels).

- Apoptosis/cell viability assays to exclude cytotoxicity . Use mixed-effects models to analyze temporal data trends .

Q. Methodological Best Practices

- Data Presentation : Include raw data tables (e.g., EC50 values, phosphorylation levels) in appendices, with processed data (mean ± SD) in main figures .

- Statistical Analysis : Apply t-tests for pairwise comparisons and ANOVA for multi-group studies; report effect sizes and confidence intervals .

- Reproducibility : Adhere to protocols from primary literature (e.g., HUVEC shear stress models ) and document deviations in supplementary materials .

Properties

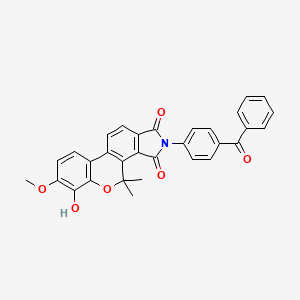

IUPAC Name |

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.